

Inter-Laboratory Validation of the Bromocresol Green Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Bromocresol green (sodium salt)				
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For researchers, scientists, and drug development professionals, the precise measurement of albumin is crucial for applications ranging from assessing nutritional status to monitoring disease progression. The Bromocresol Green (BCG) assay, a staple in many laboratories due to its simplicity and cost-effectiveness, has long been a popular method for quantifying serum albumin. However, concerns over its accuracy and significant inter-laboratory variability have prompted a closer look at its performance against other available methods. This guide provides an objective comparison of the BCG assay with its alternatives, supported by experimental data, to aid in making informed decisions for your research.

The BCG assay operates on the principle of albumin binding to the BCG dye, which induces a measurable shift in the dye's absorbance spectrum, typically around 628 nm.[1] While straightforward, this method is known for its susceptibility to interference, primarily from the non-specific binding of BCG to other plasma proteins like α - and β -globulins.[1] This can lead to an overestimation of albumin concentration, particularly in samples with low albumin and high globulin levels.[1][2][3]

Comparative Performance of Albumin Assays

Inter-laboratory proficiency testing and comparative studies consistently demonstrate the variability of the BCG assay. The following table summarizes performance data from various studies, comparing the BCG method with the Bromocresol Purple (BCP) assay, immunoassays (such as immunoturbidimetry and immunonephelometry), and reference methods like Capillary Zone Electrophoresis (CZE).



Parameter	Bromocresol Green (BCG) Assay	Bromocresol Purple (BCP) Assay	Immunoassays (Turbidimetry/N ephelometry)	Reference Methods (e.g., CZE, LC- MS/MS)
Principle	Dye-binding (Colorimetric)	Dye-binding (Colorimetric)	Antigen-antibody reaction	Separation by charge/mass
Specificity	Lower; prone to interference from globulins.[1][2][3]	Higher than BCG; more specific for albumin.[2][4][5]	High specificity for albumin.[6]	Considered the gold standard for specificity.[7][8]
Bias Compared to Reference Methods	Positive bias; overestimates albumin, especially at lower concentrations. [1] Mean bias can range from +3.54 g/L to +6.4 g/L.[1][2][9]	Minimal bias compared to immunoassays, though some studies report underestimation in patients with renal insufficiency.[2] Mean bias reported as low as 0.97 g/L.[2]	Minimal bias.[6]	N/A (Is the reference)
Interference	Significant interference from globulins (α1 and α2), hemoglobin, and lipemia.[1]	Less interference from globulins compared to BCG.[11] Can be affected by uremic toxins.[4]	Minimal interference from other proteins.[6]	Minimal interference.
Cost & Complexity	Low cost, simple, and fast.[1][6]	Slightly more expensive than BCG.[4]	Higher cost and complexity.[12]	High cost and complexity, requires specialized equipment.



Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the potential sources of variability. Below are generalized protocols for the BCG and BCP assays.

Bromocresol Green (BCG) Assay Protocol (Microplate Format)

This is a generalized procedure and should be adapted based on the specific kit instructions. [10]

- Reagent Preparation: Allow the BCG reagent and albumin standard to reach room temperature.[10]
- Standard Curve Preparation: Prepare a series of albumin standards (e.g., 0.5 to 5 g/dL) by diluting a stock standard with ultrapure water. A blank with ultrapure water should also be prepared.[10]
- Sample Preparation: Dilute serum or plasma samples as recommended by the kit manufacturer (e.g., 2-fold with ultrapure water).[13]
- Assay Procedure:
 - \circ Add 5 µL of diluted standards, blank, and samples to the wells of a 96-well plate.[13]
 - Add 200 μL of the BCG reagent to each well.[10][13]
 - Mix gently by tapping the plate, avoiding bubbles.[10][13]
 - Incubate for 5 minutes at room temperature.[10][13][14]
- Measurement: Measure the absorbance at 620 nm using a microplate reader.[10][14]
- Calculation: Subtract the blank absorbance from all readings. Plot a standard curve of absorbance versus albumin concentration and determine the concentration of the samples from this curve.[10]

Bromocresol Purple (BCP) Assay Protocol



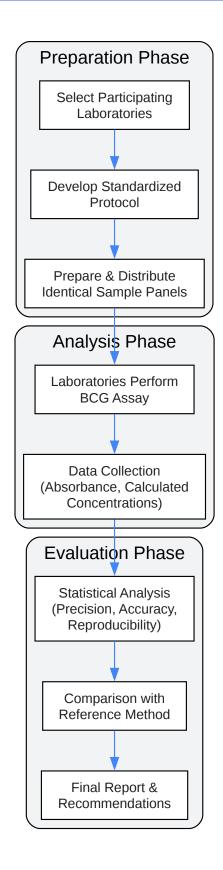
The BCP method follows a similar dye-binding principle to the BCG assay but utilizes the more specific Bromocresol Purple dye.[9]

- Reagent Preparation: A solution of Bromocresol Purple is prepared in a buffer at a specific pH.
- Sample Incubation: A small volume of the serum sample is mixed with the BCP reagent.
- Absorbance Measurement: After a short incubation, the absorbance of the resulting complex is measured spectrophotometrically at a wavelength of approximately 603 nm against a reagent blank.
- Calculation: The albumin concentration is determined by comparing the sample's absorbance to that of a known albumin standard.

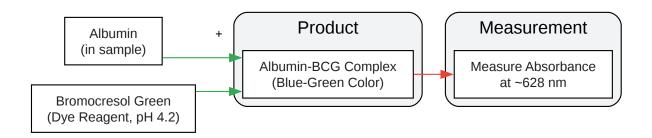
Visualizing the Workflow and Principle

To better understand the processes involved, the following diagrams illustrate the experimental workflow for an inter-laboratory validation study and the chemical principle of the BCG assay.









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- To cite this document: BenchChem. [Inter-Laboratory Validation of the Bromocresol Green Assay: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823021#inter-laboratory-validation-of-the-bromocresol-green-assay-protocol]

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